molecular formula C10H14N4O3 B5533820 1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine

1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine

Cat. No. B5533820
M. Wt: 238.24 g/mol
InChI Key: VEYAPFSMPGWTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "1-[(4-nitro-1H-pyrazol-1-yl)acetyl]piperidine" belongs to a class of organic compounds that are characterized by the presence of a pyrazole ring attached to a piperidine moiety via an acetyl linker. This structural motif is of interest due to its potential in various chemical and pharmacological applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that can include nucleophilic aromatic substitution, hydrogenation, and halogenation processes. For example, Fussell et al. (2012) describe a robust three-step synthesis of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, crucial in the synthesis of Crizotinib, highlighting the complexities involved in synthesizing such compounds (Fussell, Luan, Peach, & Scotney, 2012).

Molecular Structure Analysis

Molecular structure investigations often involve X-ray crystallography, DFT calculations, and Hirshfeld analyses to elucidate the arrangement of atoms and the electronic properties of the molecule. Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and provided detailed molecular structure investigations, demonstrating the complexity and diversity of molecular interactions controlling the molecular packing of such compounds (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Chemical Reactions and Properties

The chemical reactions of compounds containing the pyrazole and piperidine units can vary widely depending on the substituents and reaction conditions. For example, Abdallah, Salaheldin, and Radwan (2007) explored the reactivity of 4-nitrophenyl-1-piperidinostyrene, leading to the synthesis of various derivatives including pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, showcasing the versatile chemistry of these motifs (Abdallah, Salaheldin, & Radwan, 2007).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

As for the safety and hazards, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Nowadays, Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c15-10(12-4-2-1-3-5-12)8-13-7-9(6-11-13)14(16)17/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYAPFSMPGWTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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